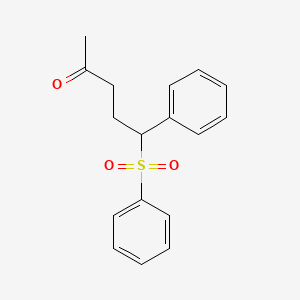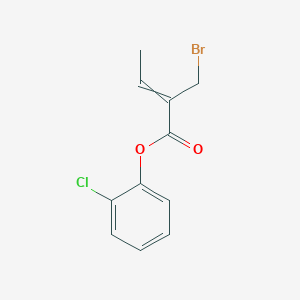![molecular formula C12H27N2O3P B14514349 Methyl 3-[bis(diethylamino)phosphoryl]propanoate CAS No. 62839-06-9](/img/structure/B14514349.png)
Methyl 3-[bis(diethylamino)phosphoryl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to a propanoate ester, with two diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[bis(diethylamino)phosphoryl]propanoate typically involves the reaction of a phosphoryl chloride with a diethylamino compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as chromatography to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[bis(diethylamino)phosphoryl]propanoate undergoes various chemical reactions, including:
Substitution: The diethylamino groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) can be used.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Substitution: Leads to the formation of various derivatives depending on the nucleophile used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 3-[bis(diethylamino)phosphoryl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-[bis(diethylamino)phosphoryl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propanoate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Ethyl 3-(diethylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(diethylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is unique due to the presence of the bis(diethylamino)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62839-06-9 |
|---|---|
Molecular Formula |
C12H27N2O3P |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 3-[bis(diethylamino)phosphoryl]propanoate |
InChI |
InChI=1S/C12H27N2O3P/c1-6-13(7-2)18(16,14(8-3)9-4)11-10-12(15)17-5/h6-11H2,1-5H3 |
InChI Key |
XJISACLRMYNVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(CCC(=O)OC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


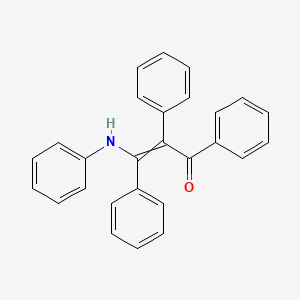
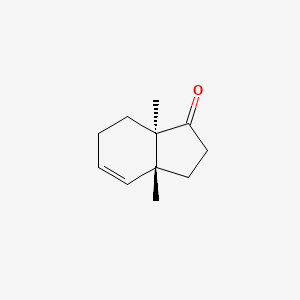
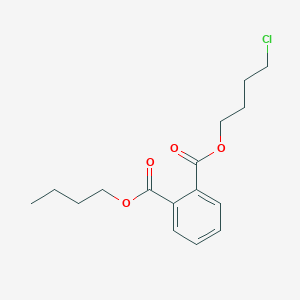
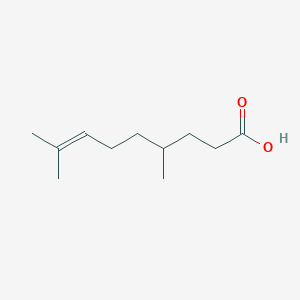
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)
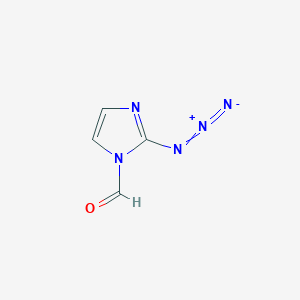

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
